molecular formula C12H24ClNO2 B14587199 2-(Chloroamino)-2-methylpropyl octanoate CAS No. 61542-26-5

2-(Chloroamino)-2-methylpropyl octanoate

Cat. No.: B14587199
CAS No.: 61542-26-5
M. Wt: 249.78 g/mol
InChI Key: JLOFUIWLPDKJQF-UHFFFAOYSA-N
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Description

2-(Chloroamino)-2-methylpropyl octanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroamino group attached to a methylpropyl chain, which is further esterified with octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloroamino)-2-methylpropyl octanoate typically involves the esterification of 2-(Chloroamino)-2-methylpropanol with octanoic acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The chloroamino group in 2-(Chloroamino)-2-methylpropyl octanoate can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the chloroamino group can lead to the formation of amines.

    Substitution: The chloroamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: 2-(Chloroamino)-2-methylpropyl octanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloroamino groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The chloroamino group can be modified to create compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-(Chloroamino)-2-methylpropyl octanoate involves its interaction with molecular targets through its chloroamino group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active chloroamino moiety.

Comparison with Similar Compounds

  • 2-(Bromoamino)-2-methylpropyl octanoate
  • 2-(Iodoamino)-2-methylpropyl octanoate
  • 2-(Chloroamino)-2-methylpropyl hexanoate

Comparison: 2-(Chloroamino)-2-methylpropyl octanoate is unique due to its specific ester linkage with octanoic acid, which influences its solubility and reactivity Compared to its bromo and iodo analogs, the chloro derivative is generally more stable and less reactive, making it suitable for applications requiring controlled reactivity

Properties

CAS No.

61542-26-5

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

[2-(chloroamino)-2-methylpropyl] octanoate

InChI

InChI=1S/C12H24ClNO2/c1-4-5-6-7-8-9-11(15)16-10-12(2,3)14-13/h14H,4-10H2,1-3H3

InChI Key

JLOFUIWLPDKJQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(C)(C)NCl

Origin of Product

United States

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